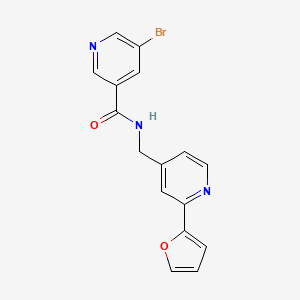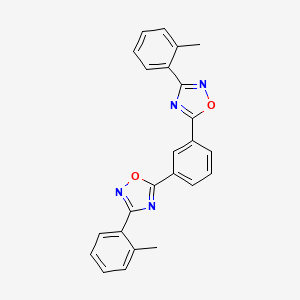
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene, also known as BTOB, is a fluorescent organic compound that has been extensively studied in the field of materials science and chemistry. BTOB has been found to possess unique optical properties that make it useful in various scientific applications.
科学的研究の応用
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has been extensively studied in the field of materials science due to its unique optical properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has also been used as a sensor for the detection of nitroaromatic compounds, which are commonly found in explosives. In addition, 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has been used as a fluorescent material for the fabrication of OLEDs (Organic Light Emitting Diodes).
作用機序
The mechanism of action of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is not well understood. However, it is believed that 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene interacts with the target molecule through π-π interactions, hydrogen bonding, and electrostatic interactions. This interaction results in a change in the optical properties of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene. However, it has been reported that 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is non-toxic and does not exhibit any cytotoxicity towards mammalian cells. This suggests that 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene may be a safe material for use in biological applications.
実験室実験の利点と制限
One of the main advantages of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is its high fluorescence quantum yield, which makes it a highly sensitive fluorescent probe. 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is also easy to synthesize and can be obtained in high yields. However, one of the limitations of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is its poor solubility in aqueous solutions, which limits its use in biological applications.
将来の方向性
There are several future directions for the study of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene. One potential area of research is the development of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene-based fluorescent probes for the detection of other analytes such as amino acids, peptides, and proteins. Another area of research is the modification of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene to improve its solubility in aqueous solutions, which would expand its use in biological applications. Additionally, the use of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene in the fabrication of OLEDs could be further explored to improve the efficiency and stability of these devices.
Conclusion
In conclusion, 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is a fluorescent organic compound that has unique optical properties and has been extensively studied in the field of materials science and chemistry. 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has been used as a fluorescent probe for the detection of metal ions, nitroaromatic compounds, and as a fluorescent material for the fabrication of OLEDs. Although there is limited research on the biochemical and physiological effects of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene, it is non-toxic and does not exhibit any cytotoxicity towards mammalian cells. 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has several advantages such as its high fluorescence quantum yield and ease of synthesis, but its poor solubility in aqueous solutions limits its use in biological applications. There are several future directions for the study of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene, including the development of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene-based fluorescent probes and the modification of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene to improve its solubility in aqueous solutions.
合成法
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene can be synthesized by a simple one-pot reaction using commercially available starting materials. The synthesis involves the condensation of 2,5-bis(bromomethyl)toluene with 3-(2-aminophenyl)-1,2,4-oxadiazole in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Suzuki coupling reaction with 4-bromo-1,3-phenylenediboronic acid in the presence of a palladium catalyst to yield 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene.
特性
IUPAC Name |
3-(2-methylphenyl)-5-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-8-3-5-12-19(15)21-25-23(29-27-21)17-10-7-11-18(14-17)24-26-22(28-30-24)20-13-6-4-9-16(20)2/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAOCZOXQBLOKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)C4=NC(=NO4)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2356430.png)


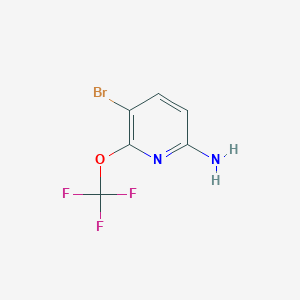
![2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2356437.png)
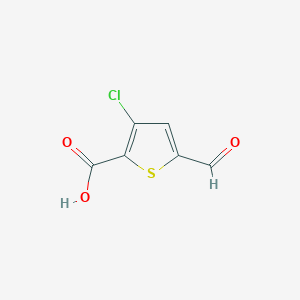

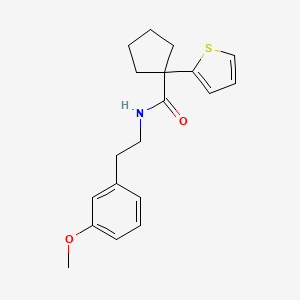
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2356444.png)
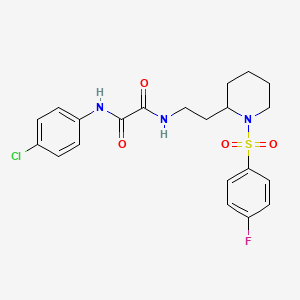

![6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2356450.png)
![[(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2356451.png)
